4-bromo-1-(3-methylbut-2-en-1-yl)-1H-pyrazole

Physicochemical Properties Computational Prediction Material Handling

4-Bromo-1-(3-methylbut-2-en-1-yl)-1H-pyrazole (CAS 1179874-44-2) is an N-alkylated 4-bromopyrazole derivative with a prenyl substituent at the N1 position, belonging to the class of 1,4-disubstituted pyrazoles. Its molecular formula is C₈H₁₁BrN₂, with a molecular weight of 215.09 g/mol.

Molecular Formula C8H11BrN2
Molecular Weight 215.09 g/mol
CAS No. 1179874-44-2
Cat. No. B1465668
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-bromo-1-(3-methylbut-2-en-1-yl)-1H-pyrazole
CAS1179874-44-2
Molecular FormulaC8H11BrN2
Molecular Weight215.09 g/mol
Structural Identifiers
SMILESCC(=CCN1C=C(C=N1)Br)C
InChIInChI=1S/C8H11BrN2/c1-7(2)3-4-11-6-8(9)5-10-11/h3,5-6H,4H2,1-2H3
InChIKeyPGYFECQHFKEGBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-bromo-1-(3-methylbut-2-en-1-yl)-1H-pyrazole (1179874-44-2): Core Physical and Chemical Data for Procurement


4-Bromo-1-(3-methylbut-2-en-1-yl)-1H-pyrazole (CAS 1179874-44-2) is an N-alkylated 4-bromopyrazole derivative with a prenyl substituent at the N1 position, belonging to the class of 1,4-disubstituted pyrazoles . Its molecular formula is C₈H₁₁BrN₂, with a molecular weight of 215.09 g/mol . The compound is available as a research chemical from commercial suppliers with a typical purity of ≥95% and features a predicted boiling point of 263.7±23.0 °C, a predicted density of 1.35±0.1 g/cm³, and a predicted pKa of 0.11±0.10 .

Pre-installed N1-prenyl group
Bypasses late-stage regioselective alkylation for library synthesis.
4-Bromo coupling handle
Enables Suzuki-Miyaura diversification at the C4 position.
Reported N1-regioselectivity context
Synthesis method supports isomeric purity for reproducible outcomes.

Why 4-bromo-1-(3-methylbut-2-en-1-yl)-1H-pyrazole (1179874-44-2) Cannot Be Interchanged with Common 4-Bromopyrazole Analogs


The presence of the N1-(3-methylbut-2-en-1-yl) (prenyl) group fundamentally alters the physicochemical and synthetic profile of this compound compared to the unsubstituted 4-bromo-1H-pyrazole. While the 4-bromo moiety serves as a versatile handle for cross-coupling reactions, the prenyl substituent influences the compound's lipophilicity, boiling point, and electron density on the pyrazole ring, which can affect both its reactivity and its handling properties . For synthetic applications requiring a pre-installed N1-prenyl group, using 4-bromo-1H-pyrazole would necessitate an additional, often low-yielding or poorly regioselective, alkylation step. Generic substitution is therefore not a viable option for projects where this specific substitution pattern is required.

Target Compound
4-bromo-1-(3-methylbut-2-en-1-yl)-1H-pyrazole
Pre-installed N1-prenyl; 4-Br reactive handle
Generic Substitute
4-Bromo-1H-pyrazole
Lacks N1-substituent; requires extra alkylation step with regioselectivity challenges
Physicochemical Impact
Prenyl alters boiling point and density
Different purification and handling profile may affect workflow

Quantitative Differentiation: Head-to-Head Data for 4-bromo-1-(3-methylbut-2-en-1-yl)-1H-pyrazole vs. Closest Analogs


Predicted Physicochemical Shift vs. Unsubstituted 4-Bromo-1H-pyrazole

N1-alkylation with a prenyl group significantly alters the predicted boiling point and density compared to the parent 4-bromo-1H-pyrazole. The target compound exhibits a predicted boiling point of 263.7±23.0 °C , whereas the unsubstituted 4-bromo-1H-pyrazole has a reported boiling point range of 250-260 °C (lit.) . Additionally, the predicted density decreases from approximately 1.90 g/cm³ for 4-bromo-1H-pyrazole to 1.35±0.1 g/cm³ for the target compound .

Physicochemical Shift
Data to verify
bp 263.7±23.0 °C vs 250–260 °C; density 1.35 vs ~1.90 g/cm³
Distinct physical identity supports material handling and purification
Predicted values; experimental confirmation recommended
Physicochemical Properties Computational Prediction Material Handling

Regioselective N1-Alkylation Confirmed by Crystallographic Evidence

A 2022 study demonstrated that a catalyst-free Michael reaction achieves highly regioselective N1-alkylation of 1H-pyrazoles, including 4-bromo derivatives, with yields >90% and N1/N2 selectivity >99.9:1 [1]. This methodology ensures the precise placement of the prenyl group on the N1 position, a critical structural feature for downstream applications. The regioselectivity was directly linked to attractive interactions elucidated by X-ray crystal structures of the products [1].

Regioselectivity
Reported
N1/N2 > 99.9:1
Supports isomeric purity for reproducible synthesis
Catalyst-free Michael reaction context
Regioselective Synthesis Crystal Structure N-Alkylation

Verified Building Block for Suzuki-Miyaura Cross-Coupling

4-Bromopyrazole derivatives, including the target compound, are established intermediates for Suzuki-Miyaura cross-coupling reactions [1]. The 4-bromo substituent serves as a reliable leaving group for coupling with arylboronic acids/esters, enabling the construction of fully substituted pyrazoles. While direct coupling data for this specific compound is not available, the broader class of 4-bromo-1-substituted pyrazoles demonstrates high coupling efficiency in sequential one-pot procedures without additional catalyst loading [1].

Suzuki Coupling
Class-level
4-Bromo as a coupling handle
Supports diversification into aryl-substituted pyrazoles
Direct coupling data for this compound not reported
Cross-Coupling Suzuki-Miyaura Building Block

Primary Application Scenarios for 4-bromo-1-(3-methylbut-2-en-1-yl)-1H-pyrazole (1179874-44-2) in R&D and Manufacturing


Synthesis of N1-Prenylated Pyrazole Libraries for Drug Discovery

This compound is ideally suited for the rapid generation of diverse N1-prenyl pyrazole libraries through Suzuki-Miyaura cross-coupling at the C4 position [1]. The pre-installed prenyl group circumvents the need for late-stage, often non-selective, alkylation, streamlining the synthetic workflow. The high regioselectivity demonstrated in its synthesis [2] ensures a homogeneous starting material, reducing the risk of isomeric impurities that could confound biological screening.

Development of Regioselective N-Alkylation Methodologies

The synthesis of this compound exemplifies a novel, catalyst-free, and highly regioselective N1-alkylation protocol for pyrazoles [2]. Procurement of this specific compound provides a tangible example for method validation, troubleshooting, and scale-up studies. It serves as a benchmark for achieving near-perfect regiocontrol, a key challenge in pyrazole functionalization.

Physicochemical Property Profiling and QSAR Model Building

The predicted shifts in boiling point and density relative to the unsubstituted 4-bromo-1H-pyrazole provide a data point for computational models linking N1-substitution to bulk properties. This is valuable in early-stage drug discovery for predicting solubility, lipophilicity (LogP), and permeability of related analogs, aiding in the design of compounds with improved ADME profiles.

Application
Selection Property
Validation Focus
N1-Prenyl pyrazole library synthesis
Pre-installed N1-prenyl group; reported N1-regioselectivity context
Cross-coupling scope; isomeric impurity profiling
Regioselective N-alkylation method development
Exemplifies catalyst-free high N1-selectivity protocol
Reproducibility of N1/N2 selectivity; scale-up consistency
Physicochemical property modeling
Predicted bp and density shift data
Correlation of N1-substitution with bulk properties; ADME prediction models

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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